molecular formula C12H15N5OS B1269595 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide CAS No. 96447-49-3

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide

Cat. No. B1269595
CAS RN: 96447-49-3
M. Wt: 277.35 g/mol
InChI Key: AECZZXCAOYZBRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide" often involves the treatment of chalcones with hydrazine monohydrate, leading to the formation of substituted pyrazolines. Further treatment with thiosemicarbazide or phenylisothiocyanate can yield carbothioamide compounds. These processes are characterized by moderate to excellent yields and are confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectroscopy (Ibrahim, 2015).

Molecular Structure Analysis

The molecular structure of compounds within this category is often confirmed using elemental analysis, 1H NMR, and X-ray diffraction analysis. These techniques provide detailed insights into the arrangement of atoms within the molecule and its geometric configuration, which is essential for understanding the compound's reactivity and interaction with other molecules (Pitucha et al., 2010).

Chemical Reactions and Properties

The chemical behavior of such compounds includes their ability to undergo various reactions, including cyclization and the formation of heterocyclic rings when treated with appropriate reagents. The reactivity is influenced by the compound's structure, particularly the presence of functional groups that can participate in chemical reactions (Aly et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. These properties are often determined through experimental observations and can significantly affect the compound's suitability for various applications (Liu et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical reagents, and stability under different conditions, are fundamental aspects that define the compound's applications. These properties are explored through a combination of experimental and theoretical methods, providing insights into the compound's behavior in chemical reactions (Hassan et al., 2018).

Scientific Research Applications

Summary of the Application

“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide” has been synthesized and characterized in the field of structural chemistry . The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .

Methods of Application or Experimental Procedures

The targeted compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .

Results or Outcomes

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations . In addition, the prepared compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .

properties

IUPAC Name

1-amino-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-10(14-12(19)15-13)11(18)17(16(8)2)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3,(H2,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECZZXCAOYZBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352306
Record name N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide

CAS RN

96447-49-3
Record name N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide
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N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide
Reactant of Route 3
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N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide
Reactant of Route 4
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide
Reactant of Route 5
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide
Reactant of Route 6
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide

Citations

For This Compound
2
Citations
HK Fun, CK Quah, PS Nayak, B Narayana… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H21N3O2S, the 2, 3-dihydro-1H-pyrazole ring is nearly planar (rms deviation= 0.023 Å) and forms dihedral angles of 16.96 (6) and 38.93 (6)° with the benzene and phenyl rings, respectively. The dihedral angle between the benzene and phenyl rings is 55.54 (6)°. The molecular conformation is consolidated by an intramolecular C—H⋯ O hydrogen bond, which forms an S (6) ring. In the crystal, inversion dimers linked by pairs of N—H⋯ Op (p= pyrazole) hydrogen bonds generate R22 (10) loops. The dimers are …
Number of citations: 10 scripts.iucr.org
A Chitradevi, S Athimoolam, B Sridhar… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title salt, C11H14N3O+· C7H5O3−, the phenyl ring of the cation is oriented at an angle of 67.0 (1)° with respect to the five-membered pyrazolone ring. The carboxylate plane of the anion is twisted out from the plane of the aromatic ring at an angle of 13.7 (3)°. In the crystal, the cations form hydrogen-bonded dimers with an R22 (10) ring motif. The salicylate anion has an intramolecular O—H⋯ O hydrogen bond.
Number of citations: 10 scripts.iucr.org

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